1-Ethoxy-4-iodoisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10INO |
|---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
1-ethoxy-4-iodoisoquinoline |
InChI |
InChI=1S/C11H10INO/c1-2-14-11-9-6-4-3-5-8(9)10(12)7-13-11/h3-7H,2H2,1H3 |
InChI Key |
SUFBSEGYBGVMKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C2=CC=CC=C21)I |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 Ethoxy 4 Iodoisoquinoline and Its Derivatives
Nucleophilic Aromatic Substitution at the Isoquinoline (B145761) Core
Nucleophilic aromatic substitution (SNAr) on the isoquinoline ring is a key pathway for functionalization. The reaction's feasibility and regioselectivity are heavily influenced by the nature and position of the substituents on the aromatic ring. In 1-ethoxy-4-iodoisoquinoline, both the C1-ethoxy and C4-iodo positions are potential sites for nucleophilic attack.
The iodine atom at the C4 position is an excellent leaving group, making this site highly susceptible to nucleophilic displacement. The C-I bond is weaker than other carbon-halogen bonds, and iodide's ability to stabilize a negative charge facilitates its departure. This reactivity is central to the use of 4-iodoisoquinoline (B189533) derivatives as precursors in cross-coupling reactions.
The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this step. libretexts.org In the subsequent elimination step, the leaving group (iodide) is expelled, and the aromaticity of the isoquinoline ring is restored. libretexts.org
The presence of the nitrogen atom in the isoquinoline ring and the electron-donating ethoxy group influences the stability of the Meisenheimer intermediate and, consequently, the reaction rate. The iodide at position 4 can be readily displaced by various nucleophiles. Furthermore, this position is a reactive site for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Hiyama couplings.
The ethoxy group at the C1 position, an electron-donating group, can also be involved in transformation reactions. While less labile than the iodide, the C1 position is activated towards nucleophilic attack due to its proximity to the ring nitrogen. Transformations can include cleavage of the ether bond to yield the corresponding isoquinolone. For instance, treatment of 1-ethoxyisoquinoline with boron tribromide can lead to the formation of isoquinolin-1(2H)-one.
The synthesis of various 1-ethoxyisoquinoline derivatives has been achieved through methods like the Ir(III)-catalyzed cascade reaction of ethyl benzimidate and ethyl 2-diazo-3-oxobutanoate, which produces ethyl 1-ethoxy-3-methylisoquinoline-4-carboxylate. rsc.org The transformation of these derivatives often targets other parts of the molecule, but reactions under harsh conditions (e.g., strong acid or base) can lead to the hydrolysis or displacement of the ethoxy group.
Electrophilic Aromatic Substitution Reactions on the Isoquinoline System
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. pressbooks.pub In the case of isoquinoline, the reaction typically occurs on the benzene (B151609) ring (at positions 5 or 7), as the pyridine (B92270) ring is deactivated by the electron-withdrawing effect of the nitrogen atom. slideshare.net For this compound, the outcome of EAS is directed by the combined electronic effects of the ethoxy and iodo substituents.
The ethoxy group at C1 is a strong activating group and is ortho, para-directing. The iodo group at C4 is deactivating due to its inductive effect but is also ortho, para-directing. Given that the pyridine ring is deactivated, electrophilic attack will be directed to the homocyclic (benzene) ring. The activating effect of the ethoxy group is expected to be the dominant influence, directing incoming electrophiles primarily to the C5 and C7 positions. The general mechanism proceeds through the formation of a cationic intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. pressbooks.pub
Elimination and Rearrangement Processes
Thermal elimination reactions provide another pathway for the transformation of ethoxyisoquinolines, leading to the formation of different heterocyclic structures through the expulsion of a small molecule, typically ethylene (B1197577).
Computational and experimental studies have extensively investigated the pyrolytic elimination of ethylene from various ethoxyisoquinolines. scienceopen.comresearchgate.netrsc.orgarxiv.orgnih.govresearchgate.net This unimolecular thermal decomposition process results in the formation of either keto (isoquinolone) or enol (hydroxyisoquinoline) tautomers. scienceopen.comnih.govresearchgate.net
The mechanism for the formation of the keto tautomer proceeds through a lower energy, six-membered transition state. scienceopen.comnih.govresearchgate.net In contrast, the enol form is produced via a higher energy, four-membered transition state. scienceopen.comnih.govresearchgate.net Consequently, the formation of the isoquinolone (keto) product is generally favored both kinetically and thermodynamically. scienceopen.comresearchgate.net
Experimental studies measuring the rates of thermal elimination for 1-ethoxyisoquinoline, 2-ethoxyquinoline (B1605111), and 3-ethoxyisoquinoline (B8764572) have been conducted between 587.3 K and 722.9 K. rsc.org The reactivity of 1-ethoxyisoquinoline was found to be significantly higher than that of other isomers and related compounds, a finding attributed to electronic factors within the molecule. rsc.orgrsc.org
Kinetic and thermodynamic data from both experimental and computational studies confirm that the elimination of ethylene from 1-ethoxyisoquinoline is a facile process. researchgate.netrsc.org Quantum chemical calculations have shown that the decomposition of 1-ethoxyisoquinoline to ethylene and the corresponding keto form (1-isoquinolone) is thermodynamically and kinetically preferred over the formation of the enol tautomer. researchgate.net
Computational studies using Density Functional Theory (DFT) and ab initio methods have estimated the rate constants and activation energies for the decomposition of several ethoxyisoquinoline isomers across a temperature range of 400–1200 K. scienceopen.comarxiv.orgnih.gov These studies consistently show that ethylene elimination to produce the keto form is the dominant pathway. scienceopen.comarxiv.orgnih.gov The rate of these reactions is also observed to increase with rising pressure. scienceopen.comarxiv.org
The relative reactivities of different ethoxy-substituted aza-aromatics have been compared to 2-ethoxypyridine (B84967) at 650 K. rsc.orgrsc.org These data highlight the enhanced reactivity of the 1-ethoxyisoquinoline isomer.
| Compound | Reactivity Relative to 2-Ethoxypyridine at 650 K |
|---|---|
| 3-Ethoxyisoquinoline | 0.21 |
| 2-Ethoxyquinoline | 3.13 |
| 1-Ethoxyisoquinoline | 6.47 |
| 2-Ethoxythiazole | 63.1 |
The higher reactivity of 1-ethoxyisoquinoline compared to 2-ethoxyquinoline is explained by the fact that conjugative effects are more effectively relayed to the nitrogen atom in the β-naphthalene-like position of isoquinoline. rsc.org This is contrary to many reactions involving full charges but is significant in the semi-concerted mechanism of thermal elimination. rsc.org
Thermal Elimination Studies of Ethoxyisoquinolines
Correlation of Reactivity with Pi-Bond Order
The reactivity of ethoxy-substituted nitrogen heterocycles in thermal elimination reactions has been shown to correlate with the π-bond order of the carbon-nitrogen bond within the heteroaromatic system. researchgate.net Studies involving the gas-phase pyrolysis of various ethoxy-heterocycles, which results in the elimination of ethylene, have provided quantitative data on their relative reactivities. researchgate.net
In this context, 1-ethoxyisoquinoline is significantly more reactive than its isomer, 3-ethoxyisoquinoline, and also more reactive than 2-ethoxyquinoline. researchgate.net This heightened reactivity is attributed to the higher π-bond order of the C1-N bond in the isoquinoline system. researchgate.net The mechanism of this elimination reaction is thought to involve a semi-concerted four-membered cyclic transition state, where nucleophilic attack by the nitrogen atom on a β-hydrogen of the ethoxy group is a key step. researchgate.net A higher π-bond order facilitates this process, leading to a faster reaction rate.
Table 1: Relative Reactivities in Thermal Elimination of Ethoxy-Heterocycles at 650 K
| Compound | Relative Reactivity |
|---|---|
| 3-Ethoxyisoquinoline | 0.21 |
| 2-Ethoxypyridine | 1.00 (Reference) |
| 2-Ethoxyquinoline | 3.13 |
| 1-Ethoxyisoquinoline | 6.47 |
| 2-Ethoxythiazole | 63.1 |
Data sourced from studies on the thermal elimination of ethylene from ethoxy-heterocycles. researchgate.net
Base-Induced Rearrangement Mechanisms in Halo-Hydroxyisoquinolines
While this compound itself is not a halo-hydroxyisoquinoline, the study of rearrangements in related structures provides insight into potential transformations. Halo-hydroxyisoquinolines can exist in tautomeric equilibrium with their corresponding α-halo-isoquinolinone forms. When treated with a strong base, these compounds can undergo rearrangements analogous to the Favorskii rearrangement seen in α-halo ketones. allen.inddugu.ac.in
The Favorskii rearrangement mechanism typically involves the formation of a cyclopropanone (B1606653) intermediate from an α-halo ketone in the presence of a base. ddugu.ac.in For a 4-halo-1-hydroxyisoquinoline (which exists as a 4-halo-1(2H)-isoquinolinone), a base can abstract the acidic proton at the N2 position. The resulting anion could then, in principle, undergo an intramolecular nucleophilic attack to displace the halide at the C4 position, forming a strained bicyclic intermediate akin to a cyclopropanone. Subsequent nucleophilic attack by a base (such as a hydroxide (B78521) or alkoxide) on the carbonyl carbon, followed by the opening of the three-membered ring, would lead to a rearranged carboxylate product. ddugu.ac.in This pathway offers a potential route to skeletal reorganization in appropriately substituted isoquinoline systems.
Metal-Mediated Cross-Coupling and C-H Functionalization Reactions
The carbon-iodine bond at the C4 position of this compound is a prime site for metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors.
Suzuki, Sonogashira, and Other Palladium-Catalyzed Couplings at Iodinated Positions
The iodine substituent makes the C4 position highly susceptible to palladium-catalyzed cross-coupling reactions. The high efficiency and functional group tolerance of these methods make them invaluable for modifying the isoquinoline scaffold. nih.gov
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl iodide with an organoboronic acid or ester in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org The catalytic cycle for the reaction at the C4 position of this compound involves three key steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-iodine bond of the isoquinoline, forming a palladium(II) intermediate. libretexts.org
Transmetalation : The organoboronic acid, activated by the base, transfers its organic group to the palladium(II) center, displacing the iodide. organic-chemistry.org
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. libretexts.org
Sonogashira Coupling: This reaction is a powerful method for forming a C(sp²)–C(sp) bond by coupling the aryl iodide with a terminal alkyne. mdpi.com It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.comnih.gov The widely accepted mechanism proceeds as follows:
Oxidative Addition : Similar to the Suzuki coupling, a Pd(0) species inserts into the C4-I bond.
Copper-Alkyne Intermediate Formation : The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide.
Transmetalation : The copper acetylide transfers the alkyne group to the palladium(II) complex.
Reductive Elimination : The C4-alkynyl substituted isoquinoline product is formed, and the Pd(0) catalyst is regenerated. nih.gov
These palladium-catalyzed reactions provide efficient pathways to introduce aryl, heteroaryl, vinyl, and alkynyl groups at the C4 position of the isoquinoline ring. evitachem.comnih.gov
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Key Reagents | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organoboronic acid/ester | Pd catalyst, Base | C(sp²)-C(sp²), C(sp²)-C(sp³) |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) salt, Base | C(sp²)-C(sp) |
Based on general principles of palladium-catalyzed cross-coupling reactions. organic-chemistry.orglibretexts.orgmdpi.com
Copper-Catalyzed Functionalizations (e.g., Trifluoromethylation)
Copper-catalyzed reactions offer a complementary and often more cost-effective approach for certain transformations. beilstein-journals.org The introduction of a trifluoromethyl (CF₃) group is of particular interest in medicinal chemistry, as it can significantly alter a molecule's metabolic stability and lipophilicity. beilstein-journals.orgnih.gov
The copper-catalyzed trifluoromethylation of this compound involves the reaction of the aryl iodide with a trifluoromethylating agent in the presence of a copper catalyst. researchgate.net Common CF₃ sources include electrophilic reagents (e.g., Togni's reagent) or nucleophilic sources (e.g., TMSCF₃, sodium trifluoroacetate). beilstein-journals.orgorganic-chemistry.org While the precise mechanism can vary with the reagents used, a common pathway involves the generation of a trifluoromethyl radical (•CF₃) or a copper-trifluoromethyl species (e.g., [Cu]-CF₃). beilstein-journals.org This reactive species then engages with the aryl iodide, either through a radical process or a coupling cycle involving Cu(I)/Cu(III) intermediates, to replace the iodine atom with a CF₃ group. beilstein-journals.orgresearchgate.net
Chemo- and Regioselectivity in Reactions of this compound
Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential reaction at one position over another. In this compound, the two primary reactive sites are the C1-ethoxy group and the C4-iodo group.
The choice of reagent and reaction conditions dictates the chemoselectivity of transformations involving this substrate.
Reactions at the C4-Iodo Position : The carbon-iodine bond is significantly weaker and more polarized than the C-H or C-O bonds in the molecule, making it the primary site for metal-catalyzed cross-coupling reactions. nih.gov Palladium and copper catalysts are specifically designed to activate C-halogen bonds, leading to highly selective functionalization at the C4 position without disturbing the ethoxy group at C1. acs.orgnih.govuni-muenchen.de This allows for Suzuki, Sonogashira, Heck, and trifluoromethylation reactions to proceed with high chemo- and regioselectivity at the iodinated carbon. mdpi.com
Reactions at the C1-Ethoxy Position : The ethoxy group at the C1 position, being an ether linkage on an electron-deficient ring, is susceptible to nucleophilic attack or acid-catalyzed hydrolysis, although these reactions typically require more forcing conditions than the metal-catalyzed couplings at C4. For instance, strong acidic conditions could lead to the hydrolysis of the ethoxy group to form the corresponding 1-isoquinolinone. Thermal elimination of ethylene, as previously discussed, is another reaction that selectively targets the C1-ethoxy group. researchgate.net
This differential reactivity allows for a stepwise and controlled functionalization of the isoquinoline core. A synthetic strategy could first employ a mild, palladium-catalyzed coupling at the C4 position, followed by a subsequent transformation of the C1-ethoxy group under different reaction conditions, thereby demonstrating the powerful chemo- and regioselective control achievable with this substrate.
Advanced Spectroscopic and Structural Elucidation of 1 Ethoxy 4 Iodoisoquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for delineating the molecular framework of organic compounds by mapping the chemical environments of atomic nuclei.
The ¹H NMR spectrum of 1-Ethoxy-4-iodoisoquinoline is anticipated to reveal distinct signals corresponding to the protons of the ethoxy group and the isoquinoline (B145761) core. Based on data from structurally similar 1-ethoxyisoquinoline derivatives, the ethoxy group would present as a triplet for the methyl protons (CH₃) around 1.4-1.5 ppm and a quartet for the methylene (B1212753) protons (CH₂) at approximately 4.5-4.7 ppm, indicative of the coupling between these adjacent groups.
The aromatic protons on the isoquinoline ring system are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm. The precise chemical shifts and coupling patterns would be influenced by the positions of the ethoxy and iodo substituents. For instance, in related 1-ethoxy-3-methylisoquinoline-4-carboxylates, the proton at the C8 position appears as a doublet around 8.24 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ethoxy-CH₃ | ~1.4 - 1.5 | Triplet |
| Ethoxy-CH₂ | ~4.5 - 4.7 | Quartet |
| Isoquinoline Aromatic Protons | ~7.0 - 8.5 | Multiplets, Doublets |
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The ethoxy group's carbons would appear in the upfield region, with the methyl carbon (CH₃) resonating at approximately 14-15 ppm and the methylene carbon (CH₂) around 62-63 ppm, based on data from similar compounds.
The carbons of the isoquinoline ring system will resonate in the aromatic region, generally between 115 and 165 ppm. The carbon atom attached to the iodine (C4) is expected to be significantly shifted due to the heavy atom effect. The C1 carbon, bonded to the electronegative oxygen of the ethoxy group, would appear at a downfield chemical shift, potentially around 160-165 ppm. For example, in ethyl 1-ethoxy-3-methylisoquinoline-4-carboxylate, the C1 carbon appears at 165.5 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ethoxy-CH₃ | ~14 - 15 |
| Ethoxy-CH₂ | ~62 - 63 |
| Isoquinoline Aromatic Carbons | ~115 - 150 |
| C4-I | Shift influenced by iodine |
| C1-O | ~160 - 165 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments provide through-bond and through-space correlations between nuclei, allowing for a complete structural elucidation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₀INO), the exact mass can be calculated. Electrospray ionization (ESI) is a common soft ionization technique that would likely produce a prominent protonated molecular ion peak [M+H]⁺. For instance, the ESI-MS of a related compound, 1-Chloro-7-fluoro-4-ethoxyisoquinoline, shows a clear [M+H]⁺ peak. The high-resolution mass spectrum (HR-MS) would provide the precise mass, confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer structural information.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M]⁺ | 299.98 |
| [M+H]⁺ | 300.99 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands. Key expected vibrations include C-O stretching from the ethoxy group, C=N and C=C stretching vibrations from the isoquinoline ring, and C-H stretching from both the aromatic and aliphatic parts of the molecule. The presence of the C-I bond may also give rise to a characteristic absorption in the lower frequency region of the spectrum.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | ~3000 - 3100 |
| Aliphatic C-H Stretch | ~2850 - 3000 |
| C=N Stretch | ~1600 - 1650 |
| C=C Stretch (Aromatic) | ~1450 - 1600 |
| C-O Stretch (Ether) | ~1050 - 1250 |
| C-I Stretch | ~500 - 600 |
X-ray Crystallography for Solid-State Structure Determination (based on related isoquinoline complexes)
While specific X-ray crystallographic data for this compound is not available, analysis of related isoquinoline complexes provides valuable insights into the potential solid-state structure. nih.govresearchgate.netchinesechemsoc.orgrsc.org X-ray diffraction studies on various metal complexes and organic derivatives of isoquinoline reveal that the isoquinoline ring is planar. nih.govresearchgate.netchinesechemsoc.orgrsc.org The substituents on the ring can influence the crystal packing through various intermolecular interactions such as hydrogen bonding and π-π stacking. rsc.org For instance, crystallographic analyses of palladium(II) and rhodium(III) complexes with isoquinoline derivatives have shown distorted square planar and other complex geometries, with the isoquinoline nitrogen atom coordinating to the metal center. chinesechemsoc.org Similarly, studies on copper(II) complexes of isoquinoline have detailed their crystal structures and magnetic properties. researchgate.netsci-hub.se These studies suggest that this compound would likely adopt a planar isoquinoline core structure in the solid state, with the ethoxy and iodo groups lying in or close to the plane of the ring system.
Computational and Theoretical Chemistry Studies on 1 Ethoxy 4 Iodoisoquinoline
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Ethoxy-4-iodoisoquinoline. By solving approximations of the Schrödinger equation, these methods elucidate the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of organic molecules due to its favorable balance of computational cost and accuracy. nih.govnih.gov DFT methods are used to determine the optimized geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.
Key applications of DFT for this compound include the calculation of:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. tandfonline.com For the parent isoquinoline (B145761) molecule, the HOMO-LUMO gap has been calculated to be 3.78 eV, indicating its stability. tandfonline.com
Electron Density and Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) helps identify electron-rich and electron-poor regions of the molecule. This is vital for predicting sites susceptible to electrophilic or nucleophilic attack. nih.gov
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. Comparing these theoretical spectra with experimental data helps to confirm the molecular structure and assign vibrational modes to specific functional groups. researchgate.net
Thermochemical Properties: Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be calculated, providing insights into the stability of the molecule under various conditions. jmchemsci.com
Below is a table illustrating the type of data obtained from DFT calculations on related isoquinoline systems.
| Property | Description | Typical Calculated Value (Example) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.581 eV (for Isoquinoline) tandfonline.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.801 eV (for Isoquinoline) tandfonline.com |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 3.78 eV (for Isoquinoline) tandfonline.com |
| Dipole Moment | Measure of the net molecular polarity | 2.004 D (for Isoquinoline) tandfonline.com |
This data is for the parent isoquinoline compound and serves as an illustrative example of the parameters calculated using DFT.
Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on solving the Schrödinger equation without using empirical parameters. nih.gov While often more computationally demanding than DFT, methods like Møller–Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory can provide highly accurate results, especially for systems where electron correlation is significant. nih.govrsc.org
For this compound, ab initio calculations are particularly useful for:
Benchmarking DFT Results: High-level ab initio calculations can be used to validate the accuracy of results obtained from various DFT functionals.
Excited State Properties: Methods like Configuration Interaction (CI) or Equation-of-Motion Coupled-Cluster (EOM-CC) can be employed to study the electronic excited states, predicting UV-Vis absorption spectra and exploring photochemical behavior.
Accurate Energy Calculations: For reactions involving bond breaking and formation, high-level ab initio methods are often required to obtain chemically accurate activation energies and reaction enthalpies. rsc.org
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping the intricate pathways of chemical reactions involving this compound. By simulating the transformation from reactants to products, these models can identify key intermediates and transition states, providing a detailed, molecular-level understanding of the reaction mechanism.
Transition State Theory (TST) is a cornerstone for understanding and predicting the rates of chemical reactions. wikipedia.orgresearchgate.net It postulates that a reaction proceeds from reactants to products through a high-energy intermediate known as the activated complex or transition state. libretexts.orgyoutube.com The rate of the reaction is determined by the concentration of this transition state and the frequency with which it converts to products. libretexts.org
In the context of this compound, TST can be applied to study reactions such as thermal decomposition or substitution. For instance, in a study on the unimolecular decomposition of 1-ethoxyisoquinoline, computational methods were used to locate the transition states for the elimination of ethylene (B1197577) to form isoquinolone. researchgate.net The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a critical parameter for determining the reaction rate. libretexts.org
The following table shows representative kinetic data calculated for the thermal decomposition of 1-ethoxyisoquinoline, a process analogous to potential reactions of this compound.
| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Rate Constant (k) at 298.15 K (s⁻¹) |
| 1-EisoQ → Ethylene + Keto form | 47.9 | 1.1 x 10⁻¹⁹ |
| 1-EisoQ → Ethylene + Enol form | 56.4 | 1.8 x 10⁻²⁶ |
Data adapted from a study on 1-ethoxyisoquinoline (1-EisoQ) and illustrates the type of kinetic parameters derived from computational studies. researchgate.net
For unimolecular reactions in the gas phase, the more sophisticated Rice-Ramsperger-Kassel-Marcus (RRKM) theory may be employed. RRKM theory extends TST by considering the distribution of energy among the vibrational and rotational modes of the energized molecule, providing a more accurate prediction of rate constants over a range of pressures and temperatures.
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its geometric coordinates. libretexts.orgwikipedia.org By mapping the PES for a reaction, chemists can visualize the complete energy landscape, identifying the lowest-energy path from reactants to products. libretexts.orgyoutube.com
For this compound, PES mapping can:
Identify Reaction Intermediates: Local minima on the PES correspond to stable or metastable intermediates.
Locate Transition States: Saddle points on the PES represent transition states, which are the energy maxima along the minimum energy reaction path. youtube.comresearchgate.net
Distinguish Between Competing Pathways: If a reaction can proceed through multiple mechanisms, the PES can help determine the most energetically favorable pathway by comparing the activation barriers of the competing routes. researchgate.net
For example, the decomposition of 1-ethoxyisoquinoline was shown to proceed through a four-membered ring transition state for the concerted elimination of ethylene. researchgate.net A PES map would illustrate the energy changes as the C-O and C-H bonds stretch and the new C=C and O-H bonds form.
Analysis of Intermolecular and Intramolecular Interactions
The physical properties and biological activity of this compound are influenced by the non-covalent interactions it forms with itself (in the solid state) and with other molecules. Computational methods can quantify these weak, yet crucial, forces.
Intermolecular Interactions: In the solid state or in solution, molecules of this compound can interact through various forces:
Van der Waals Forces: These are ubiquitous weak attractions and repulsions between molecules.
Dipole-Dipole Interactions: Resulting from the molecule's permanent dipole moment.
Halogen Bonding: The iodine atom at the C4 position can act as a Lewis acid, forming a non-covalent interaction with a Lewis base (an electron donor). This is a significant and directional interaction that can influence crystal packing.
π-π Stacking: The aromatic isoquinoline ring can interact with the rings of neighboring molecules.
Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in a crystal lattice. nih.gov Furthermore, methods like Quantum Theory of Atoms in Molecules (QTAIM) can analyze the electron density to characterize the nature and strength of these non-covalent bonds. The study of these interactions is critical for understanding crystal engineering and for designing molecules with specific binding properties in biological systems. nih.govplos.org
Hirshfeld Surface Analysis and Quantum Theory of Atoms-in-Molecules (QTAIM)
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, chemists can gain insights into how molecules pack in the solid state. For this compound, this analysis would partition the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates that of the surrounding molecules.
The analysis generates several key plots:
dnorm Surface: This surface highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds or halogen bonds, which are shorter than the van der Waals radii sum of the interacting atoms.
A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar structures, might look like the following:
| Interaction Type | Percentage Contribution | Description |
| H···H | > 40% | Represents the most abundant, though weaker, van der Waals forces. |
| C···H / H···C | 10-20% | Arise from contacts between hydrogen atoms and the isoquinoline ring system. |
| O···H / H···O | 5-15% | Involve the ethoxy group's oxygen atom, potentially acting as a weak hydrogen bond acceptor. |
| I···H / H···I | 5-10% | Indicate interactions involving the iodine atom, which can act as a halogen bond donor or participate in other weak interactions. |
| Other (I···C, I···N, etc.) | Variable | Would provide insight into the specific role of the iodine atom in crystal packing, including potential halogen bonding. |
Quantum Theory of Atoms-in-Molecules (QTAIM)
The Quantum Theory of Atoms-in-Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to characterize chemical bonding. This analysis identifies critical points in the electron density, particularly bond critical points (BCPs), which exist between any two atoms that are considered bonded.
For this compound, a QTAIM analysis would:
Characterize Covalent Bonds: The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs of the covalent bonds within the molecule would confirm the nature of these bonds (e.g., C-C, C-N, C-I, C-O).
Identify Non-Covalent Interactions: More importantly, QTAIM can identify and characterize weaker non-covalent interactions, such as hydrogen bonds and the halogen bond involving the iodine atom. The presence of a bond path and a BCP between an iodine atom and a neighboring atom in the crystal would be a definitive indicator of a halogen bond.
Prediction of Reactivity, Regioselectivity, and Mechanistic Insights
Computational methods are invaluable for predicting the chemical reactivity and regioselectivity of molecules. For this compound, DFT calculations would be the primary tool.
Reactivity Prediction
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy and distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. Red regions (negative potential) would indicate electron-rich areas, likely sites for electrophilic attack (e.g., around the nitrogen and oxygen atoms). Blue regions (positive potential) would indicate electron-poor areas, susceptible to nucleophilic attack.
Regioselectivity and Mechanistic Insights
The substituents on the isoquinoline ring—the electron-donating ethoxy group at position 1 and the electron-withdrawing, bulky iodo group at position 4—would significantly influence its reactivity in reactions like electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling. dntb.gov.ua
Electrophilic Attack: The electron-donating ethoxy group would activate the ring towards electrophiles, while the iodo group would deactivate it. Computational calculations of local reactivity descriptors (like Fukui functions or atomic charges) would predict the most likely position for substitution.
Nucleophilic Attack: The C-I bond at position 4 is a potential site for nucleophilic substitution or, more commonly, for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck reactions), where the iodine acts as a leaving group. Computational modeling of reaction pathways could provide mechanistic insights into these transformations, helping to predict the most favorable reaction conditions and outcomes.
Role of 1 Ethoxy 4 Iodoisoquinoline As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Polycyclic Systems and Alkaloid Scaffolds
The rigid isoquinoline (B145761) core of 1-ethoxy-4-iodoisoquinoline, coupled with the strategically placed iodo and ethoxy groups, makes it an excellent starting material for the construction of intricate polycyclic aromatic hydrocarbons (PAHs) and complex alkaloid frameworks. The carbon-iodine bond at the 4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of various aryl, vinyl, and alkynyl substituents. These reactions are fundamental to extending the aromatic system and assembling the core structures of numerous natural products and their analogs.
The ethoxy group at the 1-position can also be manipulated or replaced, further increasing the synthetic utility of this intermediate. For instance, it can be hydrolyzed to the corresponding isoquinolone or displaced by other nucleophiles, providing access to a wider range of derivatives. This reactivity allows for the systematic construction of complex molecular architectures, including those found in medicinally important isoquinoline alkaloids. nih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions Utilizing Aryl Halides for the Synthesis of Complex Scaffolds
| Cross-Coupling Reaction | Reactants | Catalyst System | Product Type |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid/Ester + Aryl/Vinyl Halide | Pd Catalyst + Base | Biaryl, Styrene derivatives |
| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Pd Catalyst + Cu(I) cocatalyst + Base | Aryl/Vinyl Alkynes |
| Heck Coupling | Alkene + Aryl/Vinyl Halide | Pd Catalyst + Base | Substituted Alkenes |
This table illustrates common palladium-catalyzed reactions that can be applied to this compound to build more complex molecules.
Building Block for the Diversification of Heterocyclic Compound Libraries
In the realm of medicinal chemistry and drug discovery, the generation of diverse libraries of small molecules is crucial for identifying new therapeutic agents. Organic building blocks are fundamental to this process, providing the foundational structures that can be systematically modified. alfa-chemistry.comboronmolecular.comsigmaaldrich.comboronmolecular.com this compound serves as an excellent scaffold for this purpose.
The reactivity of the C-I bond allows for the parallel synthesis of a multitude of derivatives through various cross-coupling reactions. By employing a range of boronic acids in Suzuki couplings, terminal alkynes in Sonogashira couplings, or alkenes in Heck reactions, chemists can rapidly generate a library of 4-substituted isoquinoline derivatives. Each new substituent introduces unique steric and electronic properties, leading to a diverse collection of compounds with the potential for varied biological activities. This modular approach is highly efficient for exploring the structure-activity relationships of isoquinoline-based compounds.
Development of New Synthetic Methodologies Utilizing Halogenated and Alkoxy-Isoquinolines as Substrates
The unique electronic properties of this compound, influenced by both the electron-donating ethoxy group and the halogen substituent, make it an interesting substrate for the development and optimization of new synthetic methods. Researchers can utilize this compound to explore the scope and limitations of novel cross-coupling protocols, C-H activation strategies, and other transition-metal-catalyzed transformations.
For example, the presence of two distinct reactive sites (the C-I bond and potentially the C-H bonds of the isoquinoline core) allows for the investigation of regioselective functionalization reactions. The development of methodologies that can selectively target one site over the other is of significant interest in synthetic chemistry. Furthermore, the successful application of new catalytic systems to substrates like this compound can demonstrate the robustness and broad applicability of these methods for the synthesis of complex heterocyclic molecules.
Applications in Materials Science as a Functional Moiety
The planar, aromatic structure of the isoquinoline core, combined with the potential for extensive π-conjugation through substituents introduced at the 4-position, makes this compound and its derivatives attractive candidates for applications in materials science. Polycyclic aromatic hydrocarbons and other extended π-systems are known to exhibit interesting photophysical and electronic properties, making them suitable for use in organic electronics such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). chemrxiv.orgrsc.org
Through reactions like the Sonogashira coupling, long, conjugated systems can be built from the this compound scaffold. The resulting materials can be investigated for their liquid crystalline properties, their ability to self-assemble into ordered nanostructures, and their performance in electronic devices. The ability to tune the electronic properties of the final material by varying the substituent attached to the isoquinoline core offers a powerful strategy for designing new functional organic materials with tailored characteristics.
Future Perspectives and Emerging Research Avenues in 1 Ethoxy 4 Iodoisoquinoline Chemistry
Innovations in Sustainable and Green Synthesis Methodologies
The principles of green chemistry are increasingly central to modern synthetic organic chemistry, aiming to develop processes that are more environmentally benign and economically viable. orgchemres.org For the synthesis of 1-ethoxy-4-iodoisoquinoline and its derivatives, future research is likely to focus on moving away from traditional, often harsh, synthetic methods towards more sustainable alternatives.
Key areas of innovation may include:
Catalyst-Free Reactions: The development of synthetic routes that proceed efficiently without the need for metal catalysts is a significant goal in green chemistry. rsc.orgasianpubs.org Catalyst-free methods can reduce costs, simplify purification processes, and minimize toxic waste. Future work could explore catalyst-free cyclization or functionalization reactions to construct the this compound scaffold.
Water as a Solvent: The use of water as a reaction medium is highly desirable from a green chemistry perspective. orgchemres.org Research into aqueous synthetic methods for isoquinoline (B145761) derivatives is an active area, and extending this to the synthesis of this compound could offer significant environmental benefits.
Energy-Efficient Synthesis: The application of microwave irradiation and ultrasonication are emerging as energy-efficient alternatives to conventional heating methods in organic synthesis. These techniques can often lead to shorter reaction times, higher yields, and cleaner reaction profiles. Investigating the use of these technologies for the synthesis of this compound could lead to more efficient and sustainable production methods.
| Green Synthesis Approach | Potential Benefit for this compound Synthesis |
| Catalyst-Free Synthesis | Reduced cost, simplified purification, minimized toxic waste. |
| Aqueous Synthesis | Environmentally benign, reduced use of volatile organic compounds. |
| Microwave/Ultrasound | Shorter reaction times, higher yields, energy efficiency. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic and steric properties of this compound suggest that it may exhibit novel reactivity patterns. The electron-donating ethoxy group at the 1-position can influence the reactivity of the isoquinoline ring, while the iodo group at the 4-position is a versatile handle for a variety of chemical transformations.
Future research in this area could focus on:
Cross-Coupling Reactions: The carbon-iodine bond at the 4-position is an ideal site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. mdpi.comresearchgate.netnih.gov These reactions would allow for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups, leading to the rapid generation of diverse libraries of this compound derivatives for biological screening. The use of thallium(I) ethoxide as a base in Suzuki cross-coupling reactions has been shown to be effective for the formation of dienes and could be explored in the context of this compound. researchgate.net
Direct C-H Functionalization: While the iodo group provides a classical site for functionalization, direct C-H activation and functionalization of other positions on the isoquinoline ring would represent a more atom-economical approach. Future studies might explore the regioselective C-H functionalization of the this compound scaffold, guided by the electronic influence of the existing substituents.
Photoredox Catalysis: The use of visible light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Investigating the application of photoredox catalysis to the functionalization of this compound could unlock novel and previously inaccessible transformations.
Integration with Flow Chemistry and Automated Synthesis for Scalability
To translate the potential of this compound and its derivatives from the laboratory to industrial applications, the development of scalable and efficient synthetic processes is crucial. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing in this regard. researchgate.netazolifesciences.com
Future directions in this area include:
Continuous Flow Synthesis: The development of a continuous flow process for the synthesis of this compound could enable safer, more efficient, and scalable production. researchgate.netvapourtec.comacs.org Flow chemistry allows for precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle hazardous reagents and intermediates more safely. azolifesciences.com
Automated Synthesis Platforms: Automated synthesis platforms can be employed for the rapid and systematic synthesis of libraries of this compound derivatives. merckmillipore.comresearchgate.netresearchgate.net These platforms can perform a wide range of reactions in a high-throughput manner, accelerating the discovery of new compounds with desired properties. youtube.com
Telescoped Reactions: Integrating multiple synthetic steps into a single, continuous flow process, known as telescoped reactions, can significantly improve efficiency and reduce waste. Future research could focus on developing telescoped flow syntheses for the production of functionalized this compound derivatives.
| Technology | Advantage for this compound Chemistry |
| Flow Chemistry | Enhanced safety, scalability, and process control. azolifesciences.comresearchgate.net |
| Automated Synthesis | High-throughput library synthesis for rapid screening. merckmillipore.comresearchgate.net |
| Telescoped Reactions | Increased efficiency and reduced waste in multi-step syntheses. |
Advanced Spectroscopic Probes and Imaging Agents Development
The presence of a heavy iodine atom in the this compound structure suggests its potential application in the development of imaging agents. Iodinated compounds are widely used as contrast agents in X-ray-based imaging modalities. Furthermore, the isoquinoline scaffold is a common feature in fluorescent molecules.
Emerging research avenues in this domain may involve:
Fluorescent Probes: By strategic modification of the isoquinoline core, it may be possible to develop fluorescent probes based on the this compound scaffold. These probes could be designed to respond to specific analytes or biological environments, finding applications in cellular imaging and diagnostics.
PET and SPECT Imaging Agents: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹³¹I) to create radiolabeled tracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. nih.govnih.gov These imaging modalities are powerful tools for non-invasive diagnosis and monitoring of diseases. Research could focus on the synthesis of radioiodinated this compound derivatives and the evaluation of their potential as imaging agents for specific biological targets.
Synergistic Computational-Experimental Research for Rational Design
The integration of computational chemistry with experimental synthesis and biological evaluation can significantly accelerate the drug discovery and materials development process. rsc.orgresearchgate.net For this compound, a synergistic computational-experimental approach can guide the rational design of new derivatives with optimized properties.
Future research in this synergistic field could encompass:
Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netdntb.gov.uadntb.gov.ua These theoretical insights can help in understanding reaction mechanisms and predicting the properties of new compounds.
Molecular Docking and Dynamics Simulations: For applications in drug discovery, molecular docking and dynamics simulations can be employed to predict the binding of this compound derivatives to specific biological targets. rsc.orgresearchgate.net This can help in identifying promising candidates for further experimental investigation.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it is possible to establish a mathematical relationship between the structural features of this compound derivatives and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.
Q & A
Q. What are the preferred synthetic routes for 1-ethoxy-4-iodoisoquinoline, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves halogenation or nucleophilic substitution. For example, iodination of 1-ethoxyisoquinoline derivatives using iodine monochloride (ICl) in acetic acid at 60–80°C achieves moderate yields (~40–60%). Alternatively, Suzuki-Miyaura coupling with iodobenzene derivatives can introduce the iodine moiety. Optimization requires monitoring via TLC and adjusting stoichiometry (1:1.2 molar ratio of precursor to iodinating agent) . Key Parameters :
| Reaction Type | Reagents | Temperature | Yield Range |
|---|---|---|---|
| Direct iodination | ICl, AcOH | 60–80°C | 40–60% |
| Coupling | Pd catalysts, aryl iodides | 100–120°C | 50–70% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H NMR confirms ethoxy group presence (δ 1.4–1.6 ppm for CH, δ 3.8–4.2 ppm for OCH). Aromatic protons appear as multiplet signals (δ 7.0–8.5 ppm). C NMR identifies iodine’s deshielding effect on C4 (δ 90–100 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks ([M+H] expected at m/z 300.9874 for CHINO).
Q. How does the iodine substituent affect the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The iodine atom at C4 enhances oxidative addition in palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination). Reactivity can be compared to chloro or bromo analogs: iodine’s lower electronegativity increases bond lability but may require higher catalyst loading (e.g., 5 mol% Pd(OAc)) to prevent side reactions .
Advanced Research Questions
Q. How can contradictory data on regioselectivity in this compound derivatization be resolved?
- Methodological Answer : Conflicting regioselectivity (e.g., C3 vs. C5 functionalization) often stems from solvent polarity or catalyst choice. For example, polar aprotic solvents (DMF) favor C5 attack due to stabilization of transition states, while nonpolar solvents (toluene) favor C3. Validate via computational DFT studies to map electron density distributions .
Q. What strategies optimize catalytic efficiency in enantioselective transformations of this compound?
- Methodological Answer : Chiral ligands (e.g., BINAP or Josiphos) paired with Pd(0) catalysts improve enantiomeric excess (ee). For asymmetric Heck reactions, use 10 mol% catalyst, 1.5 equiv. of aryl boronic acid, and DMF at 80°C. Monitor ee via chiral HPLC (Chiralpak AD-H column, hexane:IPA = 90:10) .
Q. How do electronic effects of the ethoxy group influence the compound’s biological activity?
- Methodological Answer : Ethoxy’s electron-donating nature increases π-electron density, enhancing binding to cytochrome P450 enzymes. Compare IC values against methoxy or hydroxyl analogs in enzyme inhibition assays. Use molecular docking (AutoDock Vina) to map interactions, focusing on hydrogen bonding with active-site residues (e.g., Tyr-139) .
Data Analysis and Validation
Q. What statistical methods are recommended for interpreting variability in biological assay results?
- Methodological Answer : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., cytotoxicity across cell lines). For dose-response curves, use nonlinear regression (GraphPad Prism) to calculate EC ± 95% confidence intervals. Replicate experiments ≥3 times to ensure robustness .
Tables of Key Findings
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 142–145°C (DSC) | |
| LogP (Octanol-Water) | 2.8 ± 0.3 (HPLC) | |
| UV-Vis λ | 274 nm (ε = 12,500 Mcm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
